

Unveiling the Structural Landscape of 2-(4-Nitrobenzylidene)malononitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Nitrobenzylidene)malononitrile

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This technical guide provides an in-depth analysis of the crystal structure and conformational properties of **2-(4-nitrobenzylidene)malononitrile**, a molecule of significant interest in the design of molecular devices and as a precursor in the synthesis of various heterocyclic compounds. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and presents a visual workflow of its structural determination.

Molecular Conformation and Crystal Packing

The crystal structure of **2-(4-nitrobenzylidene)malononitrile** ($C_{10}H_5N_3O_2$) reveals a nearly planar molecular conformation.[1][2][3][4] The benzylidene malononitrile unit maintains a high degree of planarity, with the maximum deviation from the mean plane being minimal for the terminal nitrogen atom.[1][2][3][4] A key conformational feature is the near co-planarity of the nitro group with the benzene ring, characterized by a small dihedral angle.[1][2][3][4] This planar arrangement is stabilized by an intramolecular C-H…N hydrogen bond.[1][2][3][4]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from single-crystal X-ray diffraction studies of **2-(4-nitrobenzylidene)malononitrile**.

Table 1: Crystal Data and Structure Refinement.[1][2]

Parameter	Value
Empirical Formula	<chem>C10H5N3O2</chem>
Formula Weight	199.17
Crystal System	Orthorhombic
Space Group	Pna2 ₁
a (Å)	19.5557 (9)
b (Å)	3.8732 (2)
c (Å)	11.9823 (5)
V (Å ³)	907.58 (7)
Z	4
Temperature (K)	297
Radiation (Å)	Cu K α ($\lambda = 1.54178$)
μ (mm ⁻¹)	0.89
R-factor	0.034
wR-factor	0.091

Table 2: Data Collection and Refinement Statistics.[1][3]

Parameter	Value
Diffractometer	Bruker SMART CCD area-detector
Reflections Collected	3111
Independent Reflections	1517
Reflections with $I > 2\sigma(I)$	1420
R_int	0.016
Parameters	136
Restraints	1

Table 3: Key Conformational Parameters.

Parameter	Value
Nitro group to benzene ring dihedral angle (°)	8.8 (3)[1][2][3]
Maximum deviation from planarity for benzylidenemalononitrile unit (Å)	0.129 (2) for a terminal N atom[1][2][3]

Experimental Protocols

Synthesis of 2-(4-Nitrobenzylidene)malononitrile

The synthesis of **2-(4-nitrobenzylidene)malononitrile** is typically achieved through a Knoevenagel condensation reaction.[1][2]

Materials:

- 4-Nitrobenzaldehyde
- Malononitrile
- Ethanol (or other suitable solvent)
- Basic catalyst (e.g., piperidine, alum)[5][6]

Procedure:

- An equimolar mixture of 4-nitrobenzaldehyde and malononitrile is dissolved in a suitable solvent such as ethanol in a round-bottom flask.[5][6]
- A catalytic amount of a base, such as piperidine or alum, is added to the solution.[5][6]
- The reaction mixture is stirred at a specified temperature (e.g., 60°C) for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).[5]
- Upon completion, the reaction mixture is cooled, leading to the precipitation of the product.[5]
- The solid product is isolated by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield crystals.[5] Colorless crystals suitable for crystallographic studies can be obtained by slow evaporation from a chloroform solution over several weeks.[1][2]

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

- A single-crystal X-ray diffractometer, such as a Bruker SMART CCD area-detector, is used for data collection.[1][3]

Procedure:

- A suitable single crystal of **2-(4-nitrobenzylidene)malononitrile** is mounted on the diffractometer.
- The crystal is maintained at a constant temperature (e.g., 297 K) during data collection.[1][2]
- X-ray diffraction data are collected using a specific radiation source (e.g., Cu K α).[1][2]
- The collected data is processed, which includes cell refinement and data reduction using appropriate software (e.g., SAINT).[1][2]
- An absorption correction is applied to the data (e.g., multi-scan using SADABS).[1][3]

- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 using software such as SHELXS97 and SHELXL97.[1][2]
- Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][2]

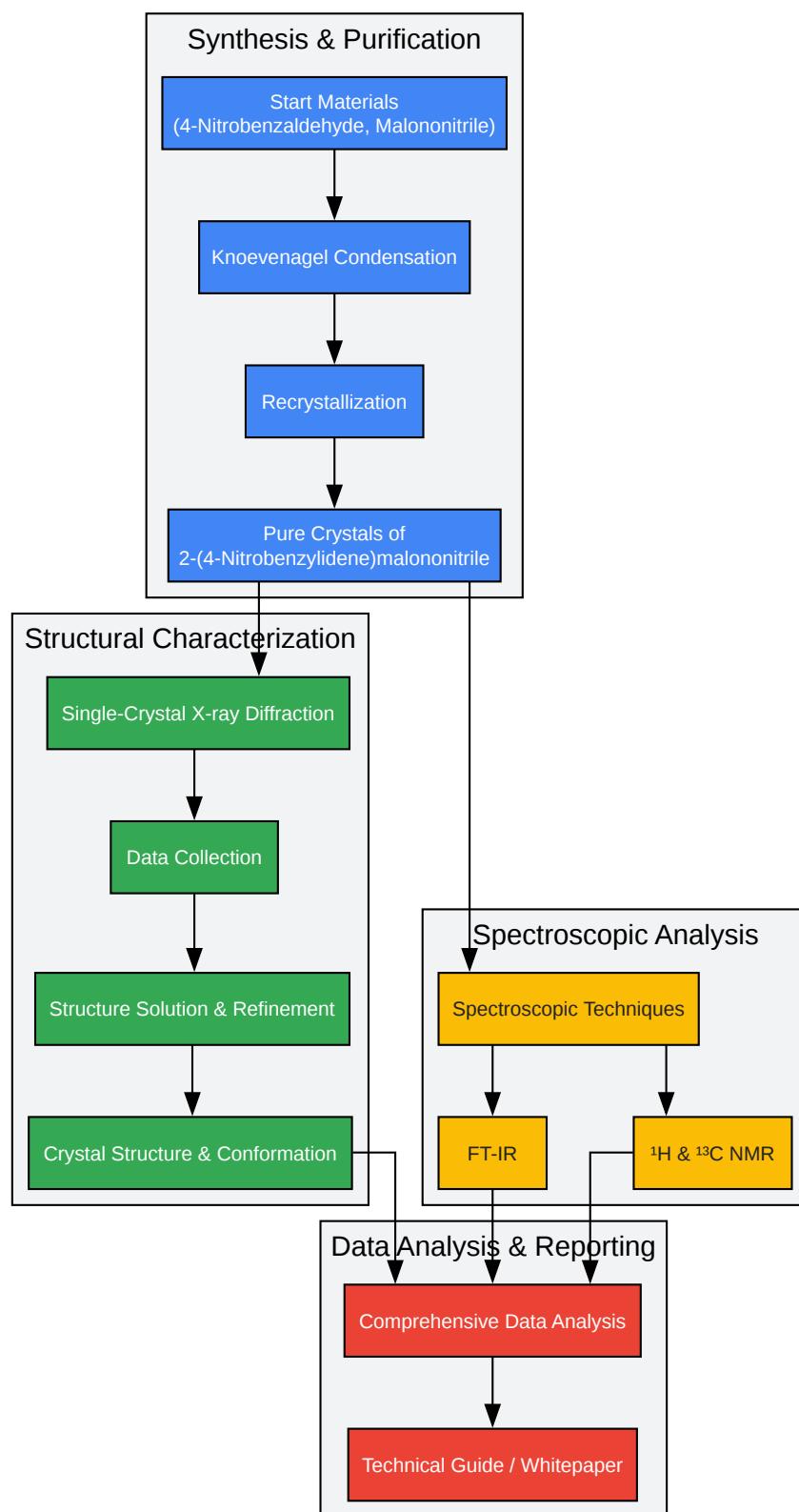
Spectroscopic Characterization

The synthesized compound is further characterized by various spectroscopic techniques to confirm its identity.

- FT-IR Spectroscopy: Characteristic peaks are observed for the aromatic C-H, nitrile (CN), and C=C bonds. For **2-(4-nitrobenzylidene)malononitrile**, these appear around 3084 cm^{-1} (Ar-H), 2248 cm^{-1} (CN), and 1577 cm^{-1} (C=C-Ar).[5]
- ^1H NMR Spectroscopy: The proton NMR spectrum in CDCl_3 shows characteristic signals for the aromatic protons and the vinylic proton. For example, δ 8.39 (dd, 2H), 8.07 (d, 2H), and 7.88 (s, 1H).[5]
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum in CDCl_3 provides signals for all the unique carbon atoms in the molecule, including those of the aromatic ring, the nitrile groups, and the vinylic carbons.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from synthesis to the complete structural and conformational analysis of **2-(4-nitrobenzylidene)malononitrile**.

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